molecular formula C19H22ClN3S B2523164 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide CAS No. 475243-88-0

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide

Cat. No.: B2523164
CAS No.: 475243-88-0
M. Wt: 359.92
InChI Key: PUGOPVGCZGCQET-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a piperazine-derived carbothioamide featuring a 3-chlorophenyl substitution at the piperazine N1-position and a 2,3-dimethylphenyl group attached via a thiourea linkage. Its synthesis typically involves reacting substituted isothiocyanates with piperazine intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Structural characterization is confirmed via LC-MS, HRMS, and ¹H NMR, with spectral data aligning with similar piperazine carbothioamides .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOPVGCZGCQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN2SC_{18}H_{21}ClN_2S. The presence of a chlorophenyl group and a dimethylphenyl moiety contributes to its unique pharmacological profile.

Biological Activity Overview

  • Antidepressant and Anxiolytic Effects :
    • Piperazine derivatives have been studied for their potential antidepressant properties. Compounds with similar structures have shown activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation.
  • Dopamine Transporter Inhibition :
    • Related piperazine compounds have demonstrated potent inhibition of the dopamine transporter (DAT). For example, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine has been identified as a highly selective DAT ligand with a dissociation constant KiK_i of 0.04 nM, making it significantly more potent than cocaine in vitro .
  • Anticancer Activity :
    • Some piperazine derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cell proliferation. The structural features that enhance anticancer activity often include electron-withdrawing groups like chlorine .

Case Studies

  • Study on Piperazine Derivatives : A study highlighted that compounds similar to this compound showed promising results as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) indicated that modifications at the piperazine nitrogen could enhance AChE inhibition.
CompoundActivityIC50 (μM)
Compound AAChE Inhibitor0.23
Compound BDAT Inhibitor0.04
Compound CAnticancerVaries
  • The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the thioamide functional group could also enhance its reactivity and binding affinity to target enzymes or receptors.

Scientific Research Applications

Overview

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered attention in scientific research due to its diverse biological activities. Its molecular formula is C19H22ClN3S, and it exhibits a molecular weight of approximately 359.92 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in pharmacology.

The compound has been studied for its potential in multiple therapeutic areas:

1. Antidepressant and Anxiolytic Effects

  • Piperazine derivatives, including this compound, have shown activity at serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation and anxiety management. These properties suggest its potential as an antidepressant and anxiolytic agent.

2. Dopamine Transporter Inhibition

  • Similar compounds have demonstrated potent inhibition of the dopamine transporter (DAT). For instance, related piperazine derivatives have shown higher potency than cocaine in vitro, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and substance use disorders.

3. Anticancer Activity

  • Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines through mechanisms involving caspase pathways and modulation of Bcl-2 family proteins. It has shown effectiveness against gastric cancer (MGC-803), liver cancer (HepG-2), and ovarian cancer (SKOV-3) cell lines.

4. Neuroprotective Properties

  • The compound may also provide neuroprotection by reducing oxidative stress and enhancing neuronal survival in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.

Study on Anticancer Activity

A study focusing on piperazine derivatives demonstrated that modifications at the piperazine nitrogen could enhance acetylcholinesterase (AChE) inhibition, which is significant for neurodegenerative diseases like Alzheimer's. The structure-activity relationship indicated that this compound could serve as a lead for developing more effective AChE inhibitors.

CompoundActivityIC50 (μM)
Compound AAChE Inhibitor0.23
Compound BDAT Inhibitor0.04
Compound CAnticancerVaries

Pharmacological Studies

In pharmacological studies, this compound exhibited promising results as an antidepressant and anxiolytic agent through its action on serotonin receptors. Its ability to inhibit DAT also positions it as a candidate for further exploration in treating dopamine-related disorders .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Substituents on Piperazine/Thiourea Molecular Weight LC-MS Retention Time (min) HRMS (ESI) m/z [M+H]+
4-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide 3-Cl-C6H4; 2,3-dimethyl-C6H3 ~373.89* Not reported Not reported
4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl) analog (35) 3-Cl, 5-CF3-C6H3; 4,6-dimethyl-pyridin-2-yl 429.11 5.41 (Method 1) 429.1131
4-(2,3-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl) analog (37) 2,3-Cl2-C6H3; 4,6-dimethyl-pyridin-2-yl 395.09 5.096 (Method 1) 395.0858
4-(3,5-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl) analog (31) 3,5-Cl2-C6H3; 4,6-dimethyl-pyridin-2-yl 463.14 5.283 (Method 1) 463.1401
4-(3,5-Dimethylphenyl)-N-(4,6-dimethylpyridin-2-yl) analog (33) 3,5-(CH3)2-C6H3; 4,6-dimethyl-pyridin-2-yl 355.20 4.739 (Method 1) 355.1962

*Calculated based on molecular formula C19H21ClN4S.
Source : .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents increase molecular polarity, reflected in longer LC-MS retention times (e.g., compound 35: 5.41 min vs. compound 33: 4.739 min) .
  • Steric Effects : Bulkier substituents (e.g., 2,3-dimethylphenyl vs. 4,6-dimethylpyridin-2-yl) may reduce solubility but enhance receptor binding specificity .

Key Observations :

  • Base Catalysis : Triethylamine (TEA) in dichloromethane is a common base/solvent system for thiourea formation .
  • Yield Optimization : Electron-deficient aryl isothiocyanates (e.g., 3-chlorophenyl) generally provide higher yields due to enhanced electrophilicity .

Key Observations :

  • Anti-Hemolytic Activity : The 3-chlorophenyl group may enhance interactions with phospholipase A2 (PLA2), as seen in related anti-hemolytic agents .
  • Receptor Specificity : Fluorinated or sulfonyl-containing analogs (e.g., GPCR ligand) exhibit higher affinity for neuropeptide receptors, suggesting substituent-driven selectivity .

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